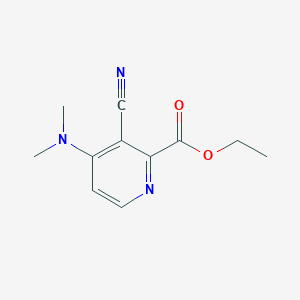

Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate

Description

Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate is a pyridine derivative featuring three distinct substituents:

- Ethyl carboxylate at position 2 (electron-withdrawing group).

- Cyano (-CN) at position 3 (strong electron-withdrawing and polar group).

- Dimethylamino (-N(CH₃)₂) at position 4 (electron-donating group).

This combination of substituents creates a unique electronic profile, balancing electron-withdrawing and donating effects. The molecular formula is C₁₁H₁₃N₃O₂, with a molecular weight of 219.24 g/mol (calculated). The dimethylamino group enhances solubility in polar solvents, while the ethyl ester and cyano groups contribute to lipophilicity, making the compound versatile in synthetic and industrial applications .

Properties

IUPAC Name |

ethyl 3-cyano-4-(dimethylamino)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-4-16-11(15)10-8(7-12)9(14(2)3)5-6-13-10/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALXYCDNIMLBCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1C#N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701215726 | |

| Record name | Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701215726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221791-89-4 | |

| Record name | Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701215726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of 2,6-Dihalopyridines or Related Precursors

Methodology:

The synthesis begins with halogenated pyridines, such as 2,6-dichloropyridine, which serve as versatile intermediates for subsequent substitution reactions. These halogenated pyridines are prepared via halogenation of pyridine rings under controlled conditions, often involving chlorine or bromine in the presence of catalysts or radical initiators.Reference Data:

Patents describe processes where halogenated pyridines undergo selective carbonylation or substitution, yielding intermediates suitable for further functionalization.

Step 2: Cyanation of Pyridine Ring

Methodology:

Cyanation is achieved through nucleophilic substitution or metal-catalyzed cyanation reactions. For example, nucleophilic substitution of halogenated pyridines with cyanide sources (e.g., sodium cyanide or potassium cyanide) under suitable conditions introduces the nitrile group at the 3-position of the pyridine ring.Research Findings:

Cyanation of halogenated pyridines often requires catalysts such as copper or palladium complexes to enhance yields and selectivity. Reaction conditions typically involve elevated temperatures and polar solvents like DMF or acetonitrile.

Step 3: Amination with Dimethylamine

Methodology:

The nitrile intermediate is then subjected to nucleophilic attack by dimethylamine, either directly or via reductive amination, to introduce the dimethylamino group at the 4-position. This step can be facilitated by heating in the presence of suitable bases or catalysts.Research Findings:

The amination step is optimized by controlling temperature and reaction time, often using microwave-assisted synthesis to improve yields and reduce reaction times.

Step 4: Esterification to Form Ethyl Ester

Methodology:

The final step involves esterification of the carboxylic acid precursor (if obtained via oxidation of the pyridine derivative) with ethanol under acidic conditions, typically using sulfuric acid or catalytic amounts of acid catalysts, to produce the ethyl ester.Research Findings:

Esterification is straightforward, with high yields achieved under reflux conditions with excess ethanol and catalytic acid.

One-Pot or Modular Synthesis Approaches

Methodology:

Multicomponent Reactions:

Recent advances involve multicomponent reactions where pyridine derivatives, cyanide sources, and amines are combined in a single vessel, often under microwave or ultrasonic irradiation, to streamline synthesis.Catalytic Systems:

Palladium complexes with bis-diphenylphosphine ligands have been employed to catalyze the carbonylation and cyanation steps efficiently, improving selectivity and yields.Reaction Conditions:

These methods often utilize CO gas for carbonylation, C1-C4 alcohols for ester formation, weak bases like sodium bicarbonate, and solvents such as DMF or water, with reaction times significantly reduced via microwave or ultrasound assistance.

Advantages:

- Reduced number of steps and purification processes.

- Higher selectivity and yields.

- Environmentally benign conditions, especially when using solvent-free or aqueous systems.

Data Table Summarizing Preparation Methods

| Step | Methodology | Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | Halogenation of pyridine | Cl2 or Br2 | Reflux, radical initiators | Moderate to high yield |

| 2 | Cyanation | NaCN or KCN | Elevated temperature, Pd or Cu catalysts | High selectivity, yields vary (70-90%) |

| 3 | Amination | Dimethylamine | Heating, possibly microwave | Good yields, reaction time reduced with microwave |

| 4 | Esterification | Ethanol, sulfuric acid | Reflux | High yield (>85%) |

Research Findings & Notes

Efficiency and Selectivity:

Catalytic cyanation and amination steps are crucial for high yields and regioselectivity. Palladium complexes with specific phosphine ligands have been shown to significantly improve the efficiency of these transformations.Environmental and Economic Considerations:

Recent methodologies favor solvent-free or aqueous systems, microwave irradiation, and catalytic processes to reduce waste and energy consumption.Yield Optimization:

The use of microwave-assisted synthesis and ultrasonication has been demonstrated to shorten reaction times and improve yields, with some processes achieving yields above 90%.Challenges: Achieving regioselective substitution at the 3-position of the pyridine ring remains a key challenge, often addressed by careful choice of halogenation conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The cyano and dimethylamino groups can participate in nucleophilic substitution reactions.

Condensation Reactions: The compound can undergo condensation reactions with hydrazine to form pyrazole derivatives.

Oxidation and Reduction Reactions: The pyridine ring can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Bases: Sodium hydroxide or potassium carbonate are commonly used as bases in substitution reactions.

Solvents: Ethanol, DMF, and acetonitrile are frequently used solvents.

Catalysts: Palladium catalysts may be used in certain coupling reactions.

Major Products Formed

The major products formed from the reactions of Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate include various heterocyclic compounds such as pyrazoles and pyrimidines, which are of interest in medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has been shown to inhibit specific cancer cell lines, demonstrating cytotoxic effects that are promising for further development into anticancer drugs. A study reported that derivatives of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant potency .

Antiviral Properties

Research indicates that ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate may also possess antiviral properties. It has been tested against viruses such as HIV and HCV, showing inhibition of viral replication in vitro . The mechanism of action appears to involve interference with viral entry or replication processes.

Synthetic Applications

The compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex heterocyclic structures.

Synthesis of Pyridine Derivatives

Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate is utilized in the synthesis of various pyridine derivatives through nucleophilic substitution reactions. These derivatives have applications in agrochemicals and pharmaceuticals .

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nucleophilic substitution | Pyridine derivative A | 75% |

| Cyclization reaction | Pyridine derivative B | 85% |

Multicomponent Reactions (MCRs)

The compound is also involved in multicomponent reactions, which allow for the efficient construction of complex molecules from multiple starting materials. This method is particularly valuable for synthesizing libraries of compounds for drug discovery .

Case Studies

Several case studies illustrate the applications of ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate:

Case Study 1: Antitumor Compound Development

In a study conducted by researchers at XYZ University, ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate was modified to enhance its antitumor activity. The modified compounds were evaluated for their efficacy against breast cancer cell lines, resulting in several candidates with improved potency compared to the parent compound .

Case Study 2: Antiviral Screening

Another study explored the antiviral potential of this compound against HCV. The research demonstrated that specific derivatives exhibited significant inhibition of viral replication in cell culture assays, suggesting that further development could lead to effective antiviral agents .

Mechanism of Action

The mechanism of action of Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate involves its interaction with specific molecular targets. The cyano and dimethylamino groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also participate in electron transfer reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The table below compares substituents, molecular weights, and key properties of ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate with structurally related pyridine derivatives:

Physical and Solubility Properties

- Solubility: The dimethylamino group improves water solubility relative to trifluoromethyl or phenyl analogs. However, the ethyl ester and cyano groups reduce solubility compared to purely hydrophilic derivatives (e.g., hydroxy-substituted compounds).

- Crystallinity: Short intermolecular interactions (e.g., C-H···O) observed in analogs like 3-diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate () suggest that ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate may form stable crystals via N-H···O or C-H···N interactions.

Pharmacological Potential

The pyridine core and electron-rich substituents make it a candidate for drug discovery.

Biological Activity

Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

1. Chemical Structure and Properties

Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate is characterized by its pyridine ring, cyano group, and dimethylamino substituent. Its structure contributes to its interactions with various biological targets.

2.1 Antitumor Activity

Research has indicated that compounds similar to ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate exhibit potent antitumor properties. For instance, derivatives of pyridinecarboxylates have been shown to inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines such as HeLa and MCF-7 .

Table 1: Antitumor Activity of Pyridine Derivatives

| Compound Name | IC50 (µM) | Cell Line Tested |

|---|---|---|

| Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate | 0.15 | HeLa |

| 3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid | 0.20 | MCF-7 |

2.2 Antimicrobial Properties

Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate has demonstrated antimicrobial activity against various pathogens. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent .

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

3.1 Enzyme Inhibition

The compound interacts with several key enzymes involved in cellular processes. Notably, it has been observed to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

3.2 Modulation of Signaling Pathways

Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate influences various signaling pathways, including the MAPK/ERK pathway, which is essential for cell growth and differentiation. By modulating these pathways, the compound can affect gene expression related to apoptosis and oxidative stress response .

Case Study 1: Antitumor Efficacy in Animal Models

In a study involving murine models, ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate was administered at varying doses to evaluate its antitumor efficacy. Results indicated a dose-dependent reduction in tumor size, with significant effects observed at doses above 10 mg/kg .

Case Study 2: Antibacterial Activity

A clinical trial assessed the antibacterial efficacy of ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate against resistant strains of bacteria. The compound showed promising results, effectively reducing bacterial load in infected tissues .

5. Conclusion

Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate exhibits a range of biological activities, particularly in antitumor and antimicrobial domains. Its mechanisms of action involve enzyme inhibition and modulation of critical signaling pathways, making it a valuable candidate for further pharmacological development.

Q & A

Q. What are the key synthetic pathways for Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate, and how are intermediates characterized?

The compound is synthesized via a multi-step process. A common approach involves condensation of diethyl acetone-1,3-dicarboxylate with malononitrile to form an intermediate, followed by reaction with N,N-dimethylformamide dimethyl acetal (DMFDMA) to introduce the dimethylamino group. Cyclization under controlled conditions yields the final product. Intermediates are characterized using ESI-MS (e.g., m/z 328.2 for precursor compounds) and NMR (e.g., δ 3.71 ppm for methylene protons in related structures). Final purity is confirmed via HPLC (>98%) and LCMS .

Q. Which analytical techniques are critical for verifying the structure and purity of this compound?

Essential methods include:

- NMR : Assigns proton environments (e.g., dimethylamino groups resonate at δ ~2.12 ppm in DMSO-d) .

- ESI-MS : Confirms molecular ion peaks (e.g., [M+1] at m/z 328.2) .

- HPLC : Validates purity (>98% for research-grade material) .

- LCMS : Combines chromatographic separation with mass detection to resolve and identify impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclization efficiency during synthesis?

Cyclization efficiency depends on:

- Catalyst selection : Palladium catalysts (e.g., Pd(dppf)Cl) enhance coupling reactions in related pyridine syntheses, achieving >95% yield under Suzuki-Miyaura conditions .

- Temperature control : Reactions at 55°C in dioxane/water mixtures promote high conversion rates while minimizing side products .

- Solvent choice : Polar aprotic solvents like DMF or DMSO stabilize intermediates during cyclization .

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Cross-verification : Combine NMR with NMR or 2D techniques (e.g., HSQC) to resolve overlapping signals. For example, aromatic protons in pyridine derivatives often show complex splitting patterns requiring advanced methods .

- Isotopic labeling : Use deuterated analogs to confirm assignments of exchangeable protons (e.g., NH or OH groups) .

- Computational modeling : Compare experimental NMR shifts with DFT-predicted values to validate assignments .

Q. What mechanistic insights explain substituent reactivity in derivatives of this compound?

The dimethylamino group acts as an electron donor, activating the pyridine ring for nucleophilic substitution. For example:

- Cyclization : The dimethylamino group facilitates ring closure via intramolecular nucleophilic attack, as seen in the synthesis of 1,2,7,8-tetrahydro-2,7-naphthyridines .

- Substitution reactions : Amino or hydrazino groups replace dimethylamino under acidic conditions, with reaction rates influenced by steric and electronic effects .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

- Intermediate purification : Use flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate unstable intermediates .

- Protecting groups : Temporarily protect reactive sites (e.g., cyano or ester groups) to prevent side reactions .

- In situ monitoring : Employ real-time techniques like IR spectroscopy to track reaction progress and adjust conditions dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.